molecular formula C8H12O4 B13980751 2-Ethoxycarbonylpent-4-enoic acid CAS No. 2985-38-8

2-Ethoxycarbonylpent-4-enoic acid

Cat. No.: B13980751
CAS No.: 2985-38-8
M. Wt: 172.18 g/mol
InChI Key: GRVQJOITHBBBNR-UHFFFAOYSA-N
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Description

2-Ethoxycarbonylpent-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It features an ethoxycarbonyl group attached to a pent-4-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxycarbonylpent-4-enoic acid can be achieved through several methods. One common approach involves the esterification of pent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxycarbonylpent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Ethoxycarbonylpent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxycarbonylpent-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions.

Comparison with Similar Compounds

    Pent-4-enoic acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.

    Ethyl pent-4-enoate: Similar structure but differs in the position of the ester group.

    2-Methoxycarbonylpent-4-enoic acid: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness: 2-Ethoxycarbonylpent-4-enoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. The presence of the ethoxycarbonyl group enhances its utility in various chemical transformations and industrial processes.

Properties

CAS No.

2985-38-8

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-ethoxycarbonylpent-4-enoic acid

InChI

InChI=1S/C8H12O4/c1-3-5-6(7(9)10)8(11)12-4-2/h3,6H,1,4-5H2,2H3,(H,9,10)

InChI Key

GRVQJOITHBBBNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=O)O

Origin of Product

United States

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